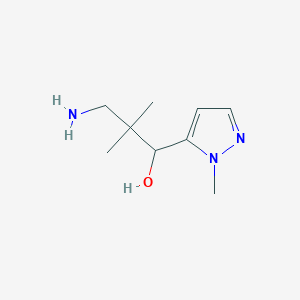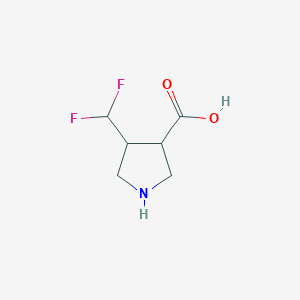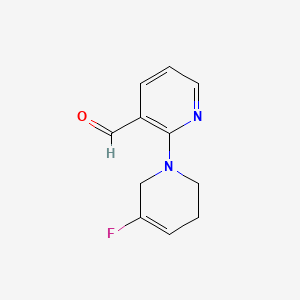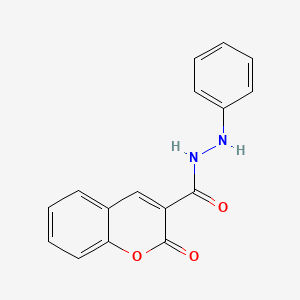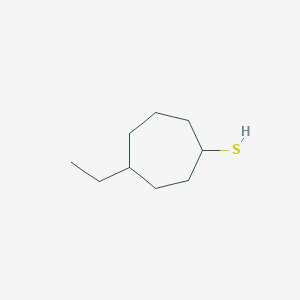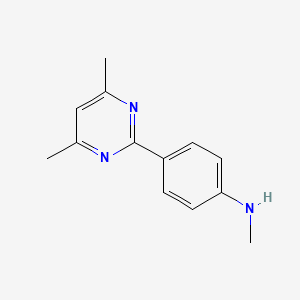![molecular formula C13H17N3S B13159505 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole CAS No. 900641-48-7](/img/structure/B13159505.png)
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step procedures. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene and purification steps such as extraction and distillation .
化学反応の分析
Types of Reactions
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学的研究の応用
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antipsychotic agent due to its activity as a dopamine and serotonin antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating conditions like schizophrenia and other psychotic disorders .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and biological activities.
2-(4-Phenylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
1-(2-Aminoethyl)piperazine: Used in various industrial applications, including corrosion inhibition and epoxy curing.
Uniqueness
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is unique due to its combined structural features of piperazine and benzothiazole, which confer a broad spectrum of biological activities. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
特性
CAS番号 |
900641-48-7 |
|---|---|
分子式 |
C13H17N3S |
分子量 |
247.36 g/mol |
IUPAC名 |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3S/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13/h2-5,10,14H,6-9H2,1H3 |
InChIキー |
ODJUAJUMDAPBJB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)

